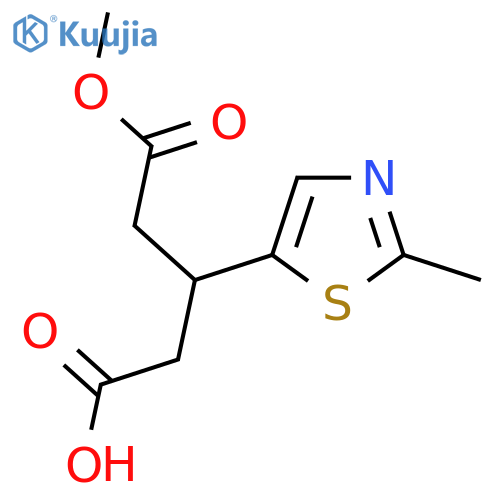Cas no 2228221-11-0 (5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

2228221-11-0 structure
商品名:5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
- 2228221-11-0
- EN300-1749903
-
- インチ: 1S/C10H13NO4S/c1-6-11-5-8(16-6)7(3-9(12)13)4-10(14)15-2/h5,7H,3-4H2,1-2H3,(H,12,13)
- InChIKey: TYEGVSPURXGHMW-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1C(CC(=O)O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 243.05652907g/mol
- どういたいしつりょう: 243.05652907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 105Ų
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749903-0.25g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-1.0g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1749903-5.0g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1749903-2.5g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-1g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-0.1g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-10.0g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1749903-5g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 5g |
$4391.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-0.5g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1749903-0.05g |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid |
2228221-11-0 | 0.05g |
$1272.0 | 2023-09-20 |
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 関連文献
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
2228221-11-0 (5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
